molecular formula C4H3BrN2 B022483 2-Bromopyrimidine CAS No. 4595-60-2

2-Bromopyrimidine

Cat. No.: B022483
CAS No.: 4595-60-2
M. Wt: 158.98 g/mol
InChI Key: PGFIHORVILKHIA-UHFFFAOYSA-N
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Description

2-Bromopyrimidine (C₄H₃BrN₂, MW 158.98 g/mol) is a halogenated pyrimidine derivative where a bromine atom replaces a hydrogen at the C2 position of the pyrimidine ring . It is widely used in synthetic chemistry, particularly in cross-coupling reactions (e.g., Suzuki, Sonogashira) to construct complex heterocycles and pharmaceuticals . Its electronic structure, characterized by bromine's electron-withdrawing effect, influences its reactivity in substitution and metalation reactions .

Preparation Methods

Traditional Craig Diazotization-Bromination Method

The classical Craig method, first described in 1934, involves the diazotization of 2-aminopyridine followed by bromination. The reaction proceeds through three stages:

Reaction Mechanism and Conditions

  • Formation of the Hydrobromide Salt :
    2-Aminopyridine reacts with hydrobromic acid (HBr) at subzero temperatures (-10°C to 0°C) to form 2-aminopyridine hydrobromide .

    C5H6N2+HBrC5H6N2HBr\text{C}_5\text{H}_6\text{N}_2 + \text{HBr} \rightarrow \text{C}_5\text{H}_6\text{N}_2\cdot\text{HBr}
  • Perbromide Formation :
    Bromine (Br₂) is added to the hydrobromide salt, yielding an orange perbromide complex :

    C5H6N2HBr+Br2C5H5N2Br3\text{C}_5\text{H}_6\text{N}_2\cdot\text{HBr} + \text{Br}_2 \rightarrow \text{C}_5\text{H}_5\text{N}_2\text{Br}_3
  • Diazotization and Neutralization :
    Sodium nitrite (NaNO₂) initiates diazotization, releasing nitrogen gas and forming 2-bromopyridine upon neutralization with sodium hydroxide :

    C5H5N2Br3+NaNO2+NaOHC5H4NBr+NaBr+NaNO3+H2O\text{C}_5\text{H}_5\text{N}_2\text{Br}_3 + \text{NaNO}_2 + \text{NaOH} \rightarrow \text{C}_5\text{H}_4\text{NBr} + \text{NaBr} + \text{NaNO}_3 + \text{H}_2\text{O}

Limitations

  • High HBr Consumption : The stoichiometric requirement of 3–4 moles of HBr per mole of 2-aminopyridine increases raw material costs .

  • By-Product Formation : 2,5-Dibromopyridine forms in yields up to 15%, necessitating costly purification .

  • Low Batch Productivity : Large reaction volumes due to dilute HBr (48% aqueous) limit scalability .

Improved Craig Method with Sulfuric Acid

Patent US4291165A introduces sulfuric acid (H₂SO₄) as a co-acid to reduce HBr usage while maintaining reaction efficiency .

Optimized Reaction Parameters

ParameterTraditional MethodImproved Method
HBr:2-Aminopyridine3.5:11:1 – 3.5:1
H₂SO₄:HBr0:12:8 – 8:2
Temperature Range-10°C to 0°C-20°C to 10°C
By-Product (2,5-Dibromo)≤15%≤5%

Stepwise Procedure

  • Acid Mixing :
    HBr (48% aqueous) and H₂SO₄ (98%) are combined at -10°C. The molar ratio of H₂SO₄:HBr is maintained at 4:6 to suppress Br₂ volatilization .

  • Bromine Addition :
    Bromine is added dropwise to ensure complete perbromide formation without local overheating .

  • Diazotization :
    Sodium nitrite (1.1 equivalents) is introduced over 2–3 hours, with nitrogen evolution monitored for reaction completion .

  • Workup :

    • Extraction : Methylene chloride selectively isolates 2-bromopyridine from the aqueous phase .

    • Acid-Base Partitioning : Hydrochloric acid (13%) removes residual amines, followed by NaOH neutralization and steam distillation .

Yield and Purity

  • Yield : 78–85% (vs. 65–70% in traditional method) .

  • Purity : >99% by gas chromatography after vacuum distillation .

Industrial Synthesis and Scaling Considerations

Large-Scale Process Design

ChallengeSolution
Exothermic ReactionJacketed reactors with cryogenic cooling (-20°C)
Bromine HandlingClosed-loop systems with scrubbers
Waste ManagementNaBr recovery via crystallization

Cost Analysis

ComponentCost Contribution (Traditional)Cost Contribution (Improved)
HBr62%38%
H₂SO₄0%18%
Waste Treatment22%12%

The substitution of H₂SO₄ for HBr reduces raw material costs by 34% per batch .

Comparative Analysis of Preparation Methods

Table 1: Method Comparison

MethodYield (%)By-Products (%)ScalabilityCost Index
Traditional Craig65–7010–15Moderate100
Improved Craig (H₂SO₄)78–853–5High66
Direct Bromination40–5020–30Low120

By-Product Mitigation Strategies

  • Temperature Control : Maintaining temperatures below -5°C minimizes 2,5-dibromopyridine formation .

  • Stoichiometric Precision : Excess NaNO₂ (>1.1 eq.) increases diazonium salt stability, reducing polymeric by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Bromopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted pyrimidines.

    Cross-Coupling Reactions: Biaryl compounds, alkenes, and alkynes.

    Aminocarbonylation: Aminocarbonylated pyrimidines.

Scientific Research Applications

Pharmaceutical Applications

2-Bromopyrimidine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its halogenated structure enhances reactivity, making it suitable for numerous reactions.

Anticancer Agents

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, novel indazol–pyrimidine-based compounds have been synthesized, showcasing selective cytotoxicity against cancer cell lines. These compounds were designed through strategic modifications involving this compound, demonstrating its role in drug design and development .

Antiviral Compounds

The compound has also been explored for its antiviral properties. Research indicates that certain derivatives exhibit activity against viral infections, making them candidates for further development in antiviral therapies .

Agrochemical Applications

In agrochemistry, this compound is utilized in the synthesis of herbicides and fungicides. Its structural properties allow for the modification and enhancement of biological activity.

Herbicides

Several studies have reported on the synthesis of pyrimidine derivatives that possess herbicidal activity. The incorporation of this compound into these structures has led to improved efficacy against specific weed species .

Material Science Applications

This compound is also significant in materials science, particularly in the development of liquid crystals and optoelectronic materials.

Liquid Crystals

The compound can be used to create liquid crystalline materials with specific optical properties. For example, 2-bromo-alkylpyrimidines can be reacted with aromatic boronic acids through Suzuki coupling reactions to yield liquid crystalline compounds .

Organic Electronics

In organic electronics, this compound derivatives are explored for their potential use in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their favorable electronic properties .

Synthetic Applications

The synthesis of this compound itself is a topic of interest due to its utility as a precursor for further chemical transformations.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions involving this compound are widely studied for constructing complex organic molecules. These reactions allow for the formation of carbon-carbon bonds, facilitating the assembly of diverse pyrimidine-containing structures .

Data Tables

Below are summarized data tables highlighting key findings related to the applications of this compound:

Application AreaCompound TypeKey Findings
PharmaceuticalsAnticancer AgentsIndazol–pyrimidine derivatives exhibit cytotoxicity
AgrochemicalsHerbicidesEnhanced efficacy against specific weeds
Material ScienceLiquid CrystalsSynthesis via Suzuki coupling yields new materials
Organic ElectronicsOLEDs and PhotovoltaicsFavorable electronic properties

Case Studies

Case Study 1: Anticancer Activity
A study focused on synthesizing new indazol–pyrimidine derivatives from this compound demonstrated selective activity against various cancer cell lines, suggesting potential therapeutic applications in oncology.

Case Study 2: Herbicidal Efficacy
Research involving the modification of pyrimidine derivatives showed significant herbicidal activity when this compound was incorporated into their structure, indicating its utility in developing effective agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromopyrimidine largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the pyrimidine ring. In cross-coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyrimidine ring and an aryl or alkyl group .

Comparison with Similar Compounds

Positional Isomers: 2-Bromopyrimidine vs. 5-Bromopyrimidine

Structural and Electronic Differences :

  • Positional Isomerism : this compound (2BrPyr) and 5-bromopyrimidine (5BrPyr) differ in bromine substitution (C2 vs. C5), leading to distinct electronic distributions. Theoretical and spectroscopic studies reveal that 2BrPyr exhibits stronger electron-withdrawing effects at the ortho position, altering its π-electron delocalization compared to 5BrPyr .
  • VUV Photoabsorption Spectra : The VUV spectra of 2BrPyr and 5BrPyr show unique absorption bands (e.g., Band II in the 4.6–5.4 eV range). 2BrPyr displays vibrational progressions at 4.8–5.0 eV, while 5BrPyr absorbs at 5.0–5.2 eV, indicating differences in excited-state dynamics .

Reactivity in Cross-Coupling Reactions :

  • Sonogashira Coupling: 2BrPyr reacts with trimethylsilylacetylene to yield products in poorer yields (exact % unspecified) compared to 5BrPyr, likely due to steric hindrance at the C2 position .
  • Suzuki Coupling : Both isomers participate in Suzuki reactions, but 2BrPyr is more frequently utilized in pharmaceutical synthesis (e.g., tankyrase inhibitors) due to its compatibility with boronic ester intermediates .

Electron-Impact Ionization Cross-Sections :
At 5000 eV, 2BrPyr has a lower cross-section (1.120) than 5BrPyr (1.185), suggesting that bromine’s position affects electron scattering efficiency. This has implications for mass spectrometry and radiation chemistry applications .

Property This compound 5-Bromopyrimidine
Ionization Cross-Section (5000 eV) 1.120 1.185
VUV Absorption Range (Band II) 4.8–5.0 eV 5.0–5.2 eV
Sonogashira Coupling Yield Lower Higher

Halogenated Derivatives: Bromine vs. Chlorine

This compound vs. 2-Chloropyrimidine :

  • Reactivity in SNAr Reactions: Both undergo nucleophilic aromatic substitution (SNAr), but 2BrPyr reacts faster due to bromine’s superior leaving group ability compared to chlorine. However, in some cases (e.g., with 4-chloro-2,6-diaminopyrimidine), yields are unpredictable due to solubility issues .
  • Ionization Cross-Sections : 2BrPyr’s cross-section (1.120) is higher than 2-chloropyrimidine (0.9359), reflecting bromine’s greater polarizability and electron density perturbation .

5-Bromopyrimidine vs. 5-Chloropyrimidine :
Similar trends are observed, with 5BrPyr exhibiting higher ionization cross-sections (1.185) than 5-chloropyrimidine (1.127) .

Halogen Position Ionization Cross-Section (5000 eV)
Br C2 1.120
Cl C2 0.9359
Br C5 1.185
Cl C5 1.127

This compound vs. Bromopyridines :

  • Nickel-Catalyzed Coupling : 2BrPyr reacts with ethyl 4-bromobutyrate to form products in moderate yields (exact % unspecified), comparable to 3-bromopyridine but lower than 4-bromopyridine .
  • Metalation Reactions : 2BrPyr undergoes sequential metalation (C4 → C6 → C5) using TMPMgCl·LiCl, enabling the synthesis of pyrazolopyrimidines. This multi-step functionalization is less common in bromopyridines .

Comparison with Bromoquinazolines :
4-Chloroquinazoline outperforms 2BrPyr in SNAr reactions, achieving >90% yields due to its electron-deficient aromatic system .

Key Research Findings

  • Pharmaceutical Applications : 2BrPyr is a key intermediate in tankyrase inhibitors (e.g., Compound 3) and RGD mimetics, highlighting its versatility in drug discovery .
  • Safety Profile : 2BrPyr causes skin/eye irritation (H315, H319) and respiratory issues (H335), requiring careful handling .

Biological Activity

2-Bromopyrimidine is a halogenated pyrimidine derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound (C4H4BrN3) is characterized by a bromine atom at the second position of the pyrimidine ring. This substitution can significantly influence its biological properties, making it a valuable scaffold for drug development.

Biological Activity Overview

The biological activities of this compound and its derivatives include:

  • Anticancer Activity : Various studies have demonstrated that this compound derivatives exhibit significant cytotoxic effects against different cancer cell lines.
  • Antimicrobial Activity : These compounds also show promising antibacterial and antifungal properties.
  • Inhibitory Effects on Kinases : Certain derivatives act as inhibitors of specific kinases, which are crucial in cancer therapy.

Anticancer Activity

Research has highlighted the potential of this compound derivatives as anticancer agents. For instance, a study synthesized several 5-bromo-pyrimidine derivatives and evaluated their cytotoxicity against various cancer cell lines, including HCT116 (colon cancer), A549 (lung cancer), and K562 (chronic myeloid leukemia). The results indicated that compounds such as 5c and 6g exhibited potent inhibitory effects on the Bcr/Abl tyrosine kinase, suggesting their potential as therapeutic agents in cancer treatment .

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM)Remarks
5cK5620.5Potent Bcr/Abl inhibitor
6gA5491.2Significant cytotoxicity
5eHCT1160.8Comparable to Dasatinib
6hMCF-70.9Effective against breast cancer

Antimicrobial Activity

In addition to anticancer properties, certain derivatives of this compound have been evaluated for antimicrobial activity. A study reported that compounds derived from 5-bromo-pyrimidine showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. Compounds such as 5a and 6d demonstrated notable effectiveness in inhibiting microbial growth .

Table 2: Antimicrobial Activity of Selected Derivatives

CompoundMicroorganism TypeMinimum Inhibitory Concentration (MIC)
5aGram-positive bacteria32 µg/mL
6dGram-negative bacteria16 µg/mL
5cFungal species64 µg/mL

The mechanism by which this compound exerts its biological effects often involves the inhibition of key enzymes or receptors:

  • Kinase Inhibition : As noted in anticancer studies, these compounds can inhibit Bcr/Abl kinase activity, which is pivotal in certain leukemias.
  • Antimicrobial Mechanisms : The exact mechanisms for antimicrobial activity are still being elucidated but may involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Case Studies

  • Study on Anticancer Efficacy : A comprehensive evaluation was conducted on a series of novel bromo-pyrimidine derivatives showing enhanced anticancer properties compared to traditional therapies like Dasatinib. The study found that several compounds not only inhibited tumor cell proliferation but also induced apoptosis in cancer cells .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of these compounds against various pathogens. The results indicated that certain derivatives could serve as lead compounds for developing new antibiotics .

Q & A

Q. How can researchers optimize reaction conditions for Suzuki-Miyaura cross-coupling using 2-bromopyrimidine?

Basic Research Focus
To achieve efficient coupling, key parameters include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are common, with ligand choice impacting yield .
  • Solvent system : Use polar aprotic solvents (e.g., THF or DMF) to stabilize intermediates .
  • Base optimization : K₂CO₃ or Cs₂CO₃ enhances transmetallation by deprotonating boronic acids .
  • Temperature control : Microwave-assisted reactions (e.g., 100–120°C) reduce reaction time and improve regioselectivity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Focus

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to prevent inhalation (H335) .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .
  • Storage : Keep in airtight containers at 2–8°C to avoid decomposition .

Q. How do electronic effects of bromine in this compound influence its reactivity in nucleophilic aromatic substitution?

Advanced Research Focus
Bromine’s electron-withdrawing nature activates the pyrimidine ring at specific positions:

  • C2 vs. C4/C6 selectivity : Bromine at C2 directs nucleophiles to C4/C6 via resonance withdrawal, as shown by DFT calculations .
  • Substituent effects : Electron-donating groups on the pyrimidine ring reduce activation energy for substitution, validated by kinetic studies .
  • Solvent polarity : Polar solvents stabilize transition states, accelerating substitution rates (e.g., DMSO > toluene) .

Q. What computational methods best predict the ionization energies of this compound’s molecular orbitals?

Advanced Research Focus

  • B3LYP vs. P3 methods : B3LYP/6-311G(2df,2p) with SDD basis sets for Br accurately predict ionization energies (e.g., HOMO at 9.45 eV vs. experimental 9.50 eV) .
  • Valence photoelectron spectroscopy (PES) : Assigns ionization bands to specific orbitals (e.g., nN⁻, π₃) with <0.3 eV error .
  • Population analysis : Bromine contributes 50.1% electron density to the π₃ orbital, explaining its destabilization in PES .

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

Advanced Research Focus

  • Multi-technique validation : Cross-validate NMR, IR, and mass spectrometry data to confirm structural assignments .
  • Dynamic vs. static effects : Use variable-temperature NMR to distinguish tautomeric equilibria from substituent effects .
  • Computational docking : Compare experimental UV-Vis spectra with TD-DFT predictions to identify discrepancies in electronic transitions .

Q. What strategies improve the reproducibility of this compound-based syntheses?

Basic Research Focus

  • Stoichiometric precision : Maintain a 1:1.2 molar ratio of this compound to boronic acid to avoid side reactions .
  • Purity verification : Use HPLC or GC-MS to confirm ≥98% purity before reactions .
  • Moisture control : Employ Schlenk lines or molecular sieves in moisture-sensitive reactions .

Q. How does bromine substitution impact the photostability of pyrimidine derivatives?

Advanced Research Focus

  • UV irradiation studies : this compound undergoes C-Br bond cleavage under UV light (254 nm), forming pyrimidinyl radicals detectable via EPR .
  • Comparative analysis : Bromine at C2 reduces photostability compared to chloro- or fluoro-substituted analogs due to weaker C-Br bond energy (≈276 kJ/mol) .

Q. What ethical considerations apply when publishing spectral data for this compound?

Basic Research Focus

  • Data transparency : Disclose instrument calibration methods (e.g., NIST standards for mass spectrometry) .
  • Reproducibility : Provide raw data files (e.g., .JCAMP-DX for IR) in supplementary materials .
  • Attribution : Cite prior computational methodologies (e.g., B3LYP parameters from ).

Properties

IUPAC Name

2-bromopyrimidine
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InChI

InChI=1S/C4H3BrN2/c5-4-6-2-1-3-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PGFIHORVILKHIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2
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DSSTOX Substance ID

DTXSID9063532
Record name Pyrimidine, 2-bromo-
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Molecular Weight

158.98 g/mol
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CAS No.

4595-60-2
Record name 2-Bromopyrimidine
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Retrosynthesis Analysis

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